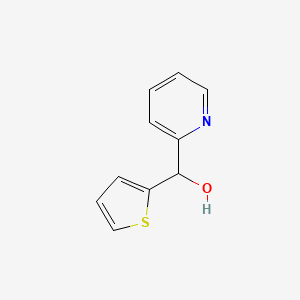

Pyridin-2-yl(thiophen-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

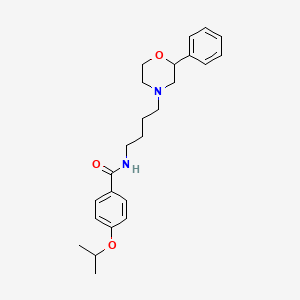

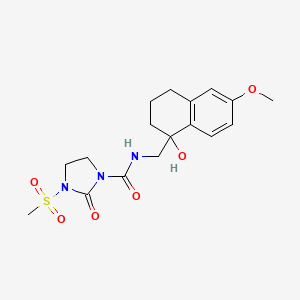

“Pyridin-2-yl(thiophen-2-yl)methanol” is a compound with the CAS Number: 21327-69-5 . It has a molecular weight of 191.25 . The IUPAC name for this compound is 2-pyridinyl (2-thienyl)methanol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described . Another study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H .Chemical Reactions Analysis

In one study, transition metals were found to catalyze the oxidation of Csp3-H for the synthesis of aromatic ketones . This process was used to synthesize pyridin-2-yl-methanones from pyridin-2-yl-methanes .Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 77-81 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Chemosensors for Metal Ions

Pyridin-2-yl(thiophen-2-yl)methanol derivatives have been utilized in the synthesis and characterization of chemosensors for transition metal ions. These compounds exhibit remarkable selectivity towards specific metal ions like Cu2+, and this interaction often results in a noticeable color change. Such properties make them suitable for metal ion detection and analysis (Gosavi-Mirkute et al., 2017).

Synthesis of Stable Radical Functionalized Monothiophenes

The compound has been used in the synthesis, characterization, and modeling of oligothiophenes bearing stable radicals. These synthesized compounds have shown stability in air and organic solvents, which is essential for various applications in materials science (Chahma et al., 2021).

Biocatalytic Production

This compound derivatives have been produced using biocatalysts. For example, Lactobacillus paracasei BD101 has been used to reduce phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol in high enantiomeric excess and yield. This biocatalytic approach is significant in producing chiral alcohols, which are valuable in pharmaceuticals (Şahin et al., 2019).

Nonlinear Optical Properties

These compounds have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. They have been shown to possess noncentrosymmetric structures, which are essential for NLO applications, including in the field of photonics (Li et al., 2012).

Applications in Catalysis

Derivatives of this compound have been synthesized as complexes with metals like nickel, which have shown potential in catalytic applications like the oligomerization of ethylene. These complexes can significantly impact the field of industrial catalysis (Kermagoret & Braunstein, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds have shown activity against various biological targets .

Mode of Action

It’s known that related compounds can undergo reactions catalyzed by transition metals, such as copper . This process involves the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones .

Biochemical Pathways

Related compounds have been shown to participate in oxidation reactions involving water . This suggests that Pyridin-2-yl(thiophen-2-yl)methanol might also be involved in similar biochemical pathways.

Result of Action

Related compounds have shown anti-fibrotic activities . They have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It’s known that related compounds can undergo reactions under mild conditions .

Biochemical Analysis

Biochemical Properties

It is known that this compound can undergo reactions such as oxidation

Molecular Mechanism

It is known that it can undergo a copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions

Properties

IUPAC Name |

pyridin-2-yl(thiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBONUSBLZQUNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)

![[(2-Chlorophenyl)methyl][(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B2397167.png)

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)